(R)-Reticuline
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Biosynthesis and Metabolic Engineering :
- (R)-Reticuline is a crucial intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a class of metabolites with broad pharmacological activities. Researchers have engineered yeast to produce reticuline and downstream BIA metabolites, utilizing enzyme activities from different plant sources and humans (Hawkins & Smolke, 2008).
- A fusion protein in opium poppy, involving cytochrome P450 and oxidoreductase modules, processes two subsequent steps in the biosynthetic pathway for morphine, involving the isomerization of (S)- to (R)-reticuline (Winzer et al., 2015).
- RNA interference technology has been applied in California poppy cells to accumulate reticuline, demonstrating the potential of this approach in metabolic modification of plant secondary metabolism (Fujii et al., 2007).
Genetic Studies and Enzymatic Activities :
- A study on opium poppy revealed a cytochrome P450 fusion that catalyzes the stereochemical inversion of (S)-reticuline to (R)-reticuline, a key step in morphine biosynthesis (Farrow et al., 2015).
- Research on Saccharomyces cerevisiae demonstrated the feasibility of morphinan synthesis starting from the precursor (R,S)-norlaudanosoline, with strict enantioselectivity for (S)-reticuline (Fossati et al., 2015).
Pharmacological and Therapeutic Research :
- The alkaloid reticuline, an intermediate in the biosynthesis of morphine and related compounds, has been studied in various contexts, including its accumulation and the activation of a previously silent pathway in cultured California poppy cells (Fujii et al., 2007).
Transport Engineering and Production Enhancement :
- A study introduced the multidrug and toxic compound extrusion transporter Arabidopsis AtDTX1 into an Escherichia coli strain to enhance the production and secretion of reticuline, demonstrating the potential of transport engineering in biosynthesis (Yamada et al., 2021).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity levels, and the risks associated with its use.
Future Directions
This involves looking at the current state of research on the compound and identifying potential areas for future study.
Please note that the availability of information can vary depending on the compound . For some compounds, extensive research might be available, while for others, information might be limited. Therefore, a comprehensive analysis might not always be possible.
I hope this general approach helps you in your study of “®-Reticuline” or any other compound. If you have specific questions about any of these categories, feel free to ask!
properties
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331501 | |
Record name | (R)-Reticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Reticuline | |
CAS RN |
3968-19-2 | |
Record name | (-)-Reticuline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3968-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Reticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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